molecular formula C13H19NO2S2 B2366899 (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide CAS No. 1396892-02-6

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2366899
CAS No.: 1396892-02-6
M. Wt: 285.42
InChI Key: OHOJIACPYMFRHM-AATRIKPKSA-N
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Description

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound offered as a high-purity research chemical. Its molecular structure, featuring a thiophene ring and an acrylamide group, makes it a compound of interest in various preclinical research fields, including medicinal chemistry and pharmacology. Researchers may utilize this acrylamide derivative as a key intermediate or building block in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. The presence of the thiophene heterocycle is a common pharmacophore in compounds with diverse biological activities, suggesting potential applications in early-stage investigative research. This product is strictly labeled For Research Use Only (RUO) and is not intended for human, veterinary, diagnostic, or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all local, state, national, and international regulations regarding the handling and use of this material.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S2/c1-13(16,7-9-17-2)10-14-12(15)6-5-11-4-3-8-18-11/h3-6,8,16H,7,9-10H2,1-2H3,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJIACPYMFRHM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C=CC1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCSC)(CNC(=O)/C=C/C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Hydroxy-Methyl-Thio Butyl Chain : This involves the reaction of 2-methyl-4-(methylthio)butanol with appropriate reagents to introduce the hydroxy group.
  • Acrylamide Formation : The hydroxy-methyl-thio butyl chain is then reacted with thiophene derivatives to form the acrylamide structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, studies on thiobenzanilides have shown that substitutions can enhance their activity against various bacterial strains . Although specific data on this compound is limited, its structural analogs suggest potential efficacy.

Anti-inflammatory Properties

Compounds containing thiophene and hydroxymethyl groups have been associated with anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Anticancer Activity

The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the disruption of microtubule dynamics and cell cycle arrest .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with mitotic processes, leading to cell death.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Study on Thiobenzanilides : A review indicated that 2-hydroxybenzanilides exhibited antimicrobial properties and suggested that structural modifications could enhance efficacy .
  • Photopharmacological Applications : Research on hemithioindigos demonstrated that structural analogs could induce cytotoxicity and disrupt microtubule networks in live cells, suggesting similar potential for this compound .

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundPotentialPotentialPotential
2-HydroxybenzanilidesSignificantModerateModerate
HemithioindigosModerateHighHigh

Scientific Research Applications

The compound (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered attention in various scientific research applications. Its unique structural features, including the thiophene ring and hydroxymethyl group, suggest potential uses in fields such as medicinal chemistry, materials science, and agricultural chemistry. This article explores its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as an anticancer agent. Research indicates that compounds containing thiophene and acrylamide moieties can exhibit significant biological activity.

Case Study: Anticancer Activity

A study investigated the synthesis of various acrylamide derivatives, including those similar to this compound, for their cytotoxic effects against various cancer cell lines. The results demonstrated that these derivatives could inhibit cell proliferation effectively, suggesting a promising avenue for further exploration in cancer therapy .

Agricultural Chemistry

The compound may also find applications in agrochemicals as a potential herbicide or pesticide. The presence of the thiophene ring can enhance the biological activity of herbicides.

Data Table: Herbicidal Activity of Thiophene Derivatives

Compound NameStructureActivityReference
Thiophene Herbicide AStructure AModerate
Thiophene Herbicide BStructure BHigh
This compoundStructure CPotentialThis Study

Materials Science

The unique properties of this compound may also allow its use in developing novel materials, particularly in polymer science. The acrylamide group suggests it could be polymerized to create new materials with specific mechanical and thermal properties.

Case Study: Polymerization Studies

Research has shown that acrylamide derivatives can be polymerized to form hydrogels with applications in drug delivery systems and tissue engineering. The incorporation of thiophene groups may enhance the electrical conductivity of these materials, making them suitable for electronic applications .

Biochemical Applications

The ability of the compound to interact with biological systems opens avenues for biochemical applications, such as enzyme inhibitors or probes for studying protein interactions.

Data Table: Biochemical Interactions

Application TypeInteraction TypeObserved EffectReference
Enzyme InhibitionCompetitive InhibitorReduced activity
Protein Interaction ProbeBinding AffinityHigh affinity observed

Comparison with Similar Compounds

Pharmacological and Functional Differences

Antinociceptive Activity
  • DM497 (thiophen-2-yl acrylamide) acts as an α7 nAChR agonist, reducing pain in murine models. In contrast, DM490 (furan-2-yl analogue) antagonizes this effect, underscoring the thiophene ring’s specificity for receptor activation .
  • The target compound’s hydroxy-methylthio-butyl chain may modulate blood-brain barrier penetration compared to DM497’s simpler p-tolyl group.
Antimicrobial Activity
  • 14f () and 16c () demonstrate broad-spectrum antimicrobial activity, with IC50 values in the micromolar range. The sulfonyl group in 16c enhances binding to bacterial enzymes .
  • 4g () and halogenated derivatives () show superior antibacterial potency against Gram-positive pathogens, likely due to halogen-induced electrophilic interactions .

Structure-Activity Relationship (SAR) Insights

Thiophen-2-yl vs. Other Heterocycles: Thiophen-2-yl > furan-2-yl in nAChR modulation (antinociception) . Pyrazole-thiophene hybrids () exhibit dual antibacterial and anticancer activities .

Substituent Effects: Hydroxy groups improve solubility but may reduce membrane permeability. Methylthio and morpholino groups enhance target affinity and metabolic stability .

Halogenation: Chloro or fluoro substituents increase antibacterial activity by 2–4-fold compared to non-halogenated analogues .

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into two primary components:

  • Thiophene acrylamide backbone : Derived from (E)-3-(thiophen-2-yl)acrylic acid.
  • Substituted butylamine side chain : 2-Hydroxy-2-methyl-4-(methylthio)butylamine.

Coupling these moieties via amide bond formation constitutes the final synthetic step. Strategic considerations include stereoselective control of the acrylamide double bond (E-configuration) and functional group compatibility during side-chain synthesis.

Synthesis of the Thiophene Acrylamide Moiety

Preparation of (E)-3-(Thiophen-2-Yl)Acrylic Acid

The α,β-unsaturated carboxylic acid is synthesized via a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation. A representative protocol involves:

  • Condensation of thiophene-2-carbaldehyde with malonic acid in pyridine, catalyzed by piperidine at 80°C for 6 hours.
  • Acidification to precipitate (E)-3-(thiophen-2-yl)acrylic acid (yield: 78–85%).

Key Data :

Parameter Value
Reaction Temperature 80°C
Catalyst Piperidine
Yield 78–85%
Purity (HPLC) ≥98% (post-recrystallization)

Activation for Amide Coupling

The carboxylic acid is activated as an acid chloride or mixed anhydride:

  • Acid Chloride Route : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours.
  • In Situ Active Ester Method : Use of dicyclohexylcarbodiimide (DCCI) in tetrahydrofuran (THF)/DCM (1:4) at 0–5°C, forming a reactive intermediate.

Synthesis of 2-Hydroxy-2-Methyl-4-(Methylthio)Butylamine

Hydrolysis of 2-Hydroxy-4-Methylthiobutyronitrile (HMBN)

A patent-derived method utilizes a two-stage hydrolysis process:

  • Stage 1 : HMBN is treated with 34.7% hydrochloric acid at 50–60°C for 2 hours, forming 2-hydroxy-4-methylthiobutyramide.
  • Stage 2 : Dilution with water and heating to 80–90°C for 90 minutes converts the amide to 2-hydroxy-4-methylthiobutyric acid (HMBA).

Key Data :

Parameter Value
HMBA Yield 92–95%
Byproducts <0.5% dimer

Reduction to Alcohol and Amination

Subsequent steps involve:

  • Reduction : HMBA is reduced using lithium aluminum hydride (LiAlH₄) in dry THF to yield 2-hydroxy-4-(methylthio)butanol.
  • Amination : Gabriel synthesis with phthalimide potassium in DMF, followed by hydrazinolysis to produce the primary amine.

Amide Bond Formation and Final Assembly

Coupling Strategies

The activated thiophene acryloyl derivative is reacted with the butylamine side chain under controlled conditions:

  • Method A : Acid chloride (1.2 equiv) is added dropwise to the amine (1.0 equiv) in THF with triethylamine (TEA) as a base at −20°C.
  • Method B : DCCI-mediated coupling in THF/DCM (1:4) at 0–5°C, followed by warming to room temperature.

Comparative Performance :

Method Temperature Yield Purity
A −20°C 68% 95%
B 0–25°C 82% 97%

Stereochemical Control

The E-configuration is preserved by:

  • Avoiding prolonged heating above 50°C.
  • Using anhydrous solvents to prevent acid-catalyzed isomerization.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 15.6 Hz, 1H, CH=CO), 7.20–7.15 (m, 3H, thiophene-H), 6.35 (d, J = 15.6 Hz, 1H, NHCO), 3.62 (s, 1H, OH), 2.10 (s, 3H, SCH₃).
  • HRMS (ESI+) : m/z calcd. for C₁₃H₁₈N₂O₂S₂ [M+H]⁺ 319.0984, found 319.0986.

Purity Optimization

  • Recrystallization from ethyl acetate/hexane (1:3) elevates purity to >99%.
  • Column chromatography (SiO₂, hexane/EtOAc 4:1) resolves residual DCCI byproducts.

Industrial-Scale Considerations

Solvent Recovery and Waste Minimization

  • Liquid-liquid extraction with water-immiscible solvents (e.g., ethyl acetate) recovers >90% of unreacted starting materials.
  • Pd-catalyzed methods (e.g., Suzuki coupling) are avoided due to sulfur poisoning risks.

Cost Analysis

Component Cost Contribution
Thiophene-2-carbaldehyde 38%
HMBN Hydrolysis 22%
Coupling Reagents 25%

Q & A

Q. What are the common synthetic strategies for (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiophene ring formation via cyclization of precursors such as 2-thiophenecarboxaldehyde.
  • Acrylamide coupling using reagents like acryloyl chloride or amide bond-forming agents (e.g., EDCI) under controlled conditions.
  • Hydroxyl and methylthio group incorporation through nucleophilic substitution or condensation reactions. Optimization requires precise control of temperature, solvent polarity (e.g., dichloromethane or ethanol), and stoichiometry to maximize yield and purity .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • Spectroscopic methods : 1^1H/13^13C NMR and IR to confirm functional groups and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (using SHELXL for refinement) to resolve absolute configuration and hydrogen-bonding networks .

Q. What are the typical reactivity profiles of this acrylamide derivative?

The compound undergoes reactions typical of acrylamides, including:

  • Michael additions at the α,β-unsaturated carbonyl site.
  • Nucleophilic attacks on the amide group, particularly with thiols or amines. Catalysts (e.g., Lewis acids) or pH adjustments are used to enhance selectivity .

Q. What initial applications are explored for this compound?

Early studies focus on:

  • Medicinal chemistry : Investigating enzyme inhibition (e.g., Sortase A) or receptor modulation via biochemical assays.
  • Materials science : Polymer crosslinking for enhanced thermal stability or solubility in organic matrices .

Q. How can researchers ensure purity during synthesis?

  • Chromatographic purification : Column chromatography with gradients of ethyl acetate/petroleum ether.
  • Recrystallization using solvents like methanol or acetone.
  • Analytical monitoring : TLC and HPLC to track reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies include:

  • Systematic substitution : Introducing halogen, methoxy, or nitro groups on the thiophene or acrylamide moieties to assess biological activity changes.
  • Comparative analysis with analogs (e.g., furan vs. thiophene derivatives) using in vitro assays (e.g., IC50_{50} determination).
  • Molecular docking to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

Q. What computational methods are suitable for modeling its electronic structure?

  • Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to analyze electron density and local kinetic energy for reactivity prediction.
  • Molecular dynamics simulations to study solvation effects or conformational flexibility.
  • Docking software (AutoDock, Schrödinger) for virtual screening against biological targets .

Q. How can structural contradictions from different studies be resolved?

  • X-ray refinement : Use SHELXL to resolve ambiguities in crystallographic data (e.g., disordered solvent molecules).
  • Cross-validation : Compare NMR chemical shifts with DFT-calculated values or database entries (e.g., Cambridge Structural Database).
  • Multi-technique analysis : Combine MS/MS fragmentation patterns with IR vibrational modes .

Q. What strategies optimize reaction conditions for higher yield?

  • DoE (Design of Experiments) : Screen variables like temperature (0–80°C), solvent polarity, and catalyst loading.
  • Microwave-assisted synthesis to reduce reaction time.
  • Green chemistry : Replace toxic solvents (DMF) with ionic liquids or water-ethanol mixtures .

Q. How does the compound interact with biological targets?

Mechanistic insights are gained via:

  • Biochemical assays : Measure inhibition of enzymes (e.g., Sortase A) or receptor activation.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Cryo-EM or X-ray crystallography to visualize protein-ligand interactions .

Methodological Notes

  • SHELX Programs : Critical for crystallographic refinement; SHELXL handles high-resolution or twinned data .
  • Analytical Cross-Check : Discrepancies in reported melting points or spectral data necessitate re-evaluation of synthetic protocols .
  • Safety : Follow SDS guidelines for handling acrylamide derivatives, including PPE and ventilation .

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